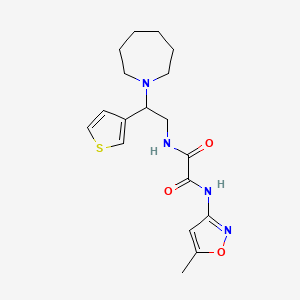![molecular formula C21H22ClN7O2 B2579241 N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-ethylbutanamide CAS No. 1172718-78-3](/img/structure/B2579241.png)
N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-ethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is known as AZD5363 and it is an orally bioavailable, potent inhibitor of Akt kinases . It was discovered during the exploration of analogues of an ATP-competitive pyrrolopyrimidine inhibitor of Akt . It has shown increased potency, reduced hERG affinity, and higher selectivity against the closely related AGC kinase ROCK . It has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its IUPAC name. It is part of the class of organic compounds known as 4-benzylpiperidines . The compound has been studied using X-ray diffraction, which provides detailed information about its molecular structure .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Applications
Research has shown that compounds with a pyrazole and pyrazolopyrimidine backbone exhibit significant antimicrobial and anticancer activities. Hafez et al. (2016) synthesized a series of pyrazole derivatives with antimicrobial and anticancer efficacy, noting that certain synthesized compounds showed higher anticancer activity than the reference drug doxorubicin, alongside good to excellent antimicrobial activity (Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016).
Herbicidal Activity
Compounds bearing a pyrimidine structure, particularly those linked with a pyrazole moiety, have been investigated for their herbicidal properties. Duan et al. (2010) designed and synthesized derivatives showing moderate inhibitory activities against various weeds, highlighting the potential of chiral compounds in improving herbicidal activities (Duan, Zhao, & Zhang, 2010).
Adenosine Receptor Affinity
The affinity of pyrazolo[3,4-d]pyrimidine analogues for adenosine receptors has been a subject of interest, with Harden et al. (1991) exploring a series of analogues showing potential activity at A1 adenosine receptors. This research underscores the relevance of structural modifications in enhancing biological activity (Harden, Quinn, & Scammells, 1991).
Anticancer and Anti-5-lipoxygenase Agents
Further extending the scope of pyrazolopyrimidines, Rahmouni et al. (2016) synthesized a novel series of derivatives evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. This work highlights the structure-activity relationship, providing insights into the development of potential anticancer and anti-inflammatory agents (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN7O2/c1-4-13(5-2)19(30)24-17-10-12(3)27-29(17)21-25-18-16(20(31)26-21)11-23-28(18)15-8-6-14(22)7-9-15/h6-11,13H,4-5H2,1-3H3,(H,24,30)(H,25,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYRBRLSVTUZRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC(=NN1C2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-ethylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

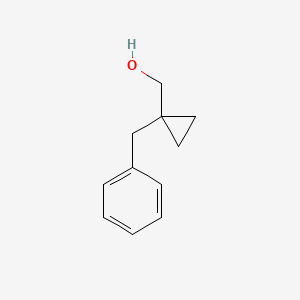
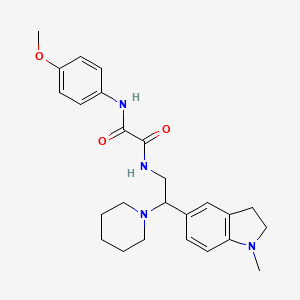
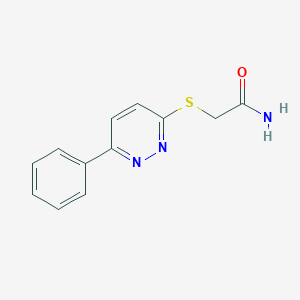
![1-(4-Methylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2579168.png)
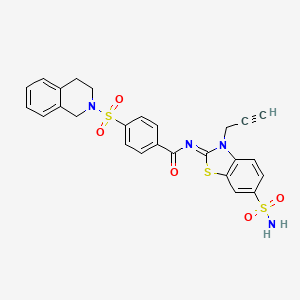
![8-(3,4-Dimethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2579170.png)
![1-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B2579171.png)
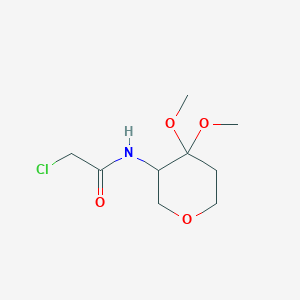
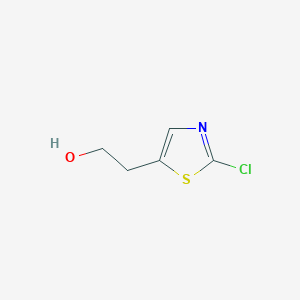
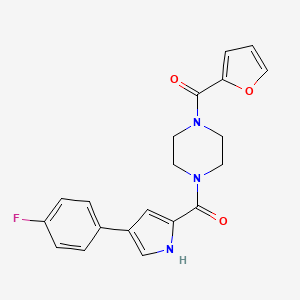
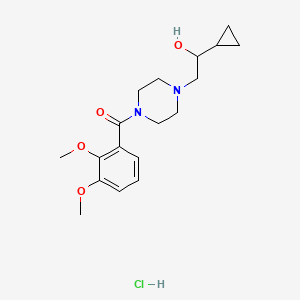

![N-butyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2579179.png)
